![molecular formula C12H11FN2 B2710807 2-Fluoro-5-[[methyl(prop-2-ynyl)amino]methyl]benzonitrile CAS No. 1825566-98-0](/img/structure/B2710807.png)
2-Fluoro-5-[[methyl(prop-2-ynyl)amino]methyl]benzonitrile
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Description
The compound is a derivative of benzonitrile, which is an aromatic organic compound . It has a nitrile group attached to a benzene ring, which is further substituted with a fluoro group and a complex methyl-amino-methyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, propargyl bromide can react with differently substituted phenol and aniline derivatives in the presence of a base like K2CO3 .Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring with various substituents, including a fluoro group, a nitrile group, and a complex methyl-amino-methyl group .Chemical Reactions Analysis
The compound, being a derivative of benzonitrile, might undergo reactions typical of aromatic nitriles . These could include nucleophilic substitution reactions or reactions at the benzylic position .Safety And Hazards
properties
IUPAC Name |
2-fluoro-5-[[methyl(prop-2-ynyl)amino]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c1-3-6-15(2)9-10-4-5-12(13)11(7-10)8-14/h1,4-5,7H,6,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHWFCHXWOPCMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC1=CC(=C(C=C1)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-[[methyl(prop-2-ynyl)amino]methyl]benzonitrile |
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